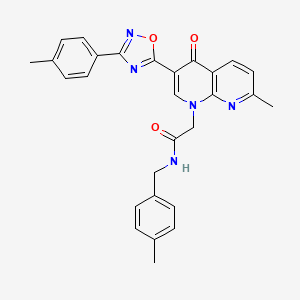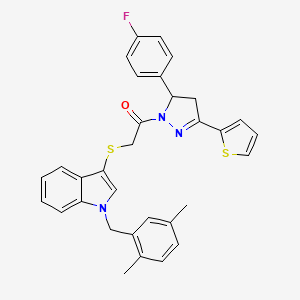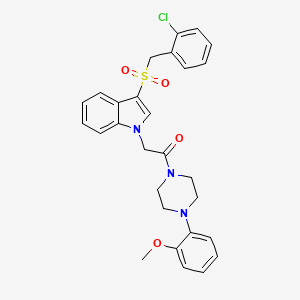
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C28H28ClN3O4S and its molecular weight is 538.06. The purity is usually 95%.
BenchChem offers high-quality 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one”:
Pharmacological Research
This compound is of significant interest in pharmacological research due to its potential therapeutic properties. It has been studied for its ability to interact with various biological targets, including receptors and enzymes, which could lead to the development of new medications for treating conditions such as anxiety, depression, and other central nervous system disorders .
Cancer Research
The compound has shown promise in cancer research, particularly in the development of new anticancer agents. Its unique structure allows it to interfere with cancer cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines. This makes it a potential candidate for further development as an anticancer drug .
Neuroprotective Agents
Research has indicated that this compound may have neuroprotective properties, making it a candidate for studying neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to protect neurons from oxidative stress and other damaging processes is a key area of interest .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial and fungal strains, suggesting its potential use in developing new antimicrobial agents to combat resistant infections .
Mechanism of Action
Target of Action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Piperazine derivatives are known to interact with a variety of targets, including neurotransmitter receptors.
Mode of Action
The mode of action of this compound would depend on its specific targets. Generally, indole derivatives can interact with their targets to modulate their activity . Piperazine derivatives can act as agonists or antagonists at their target receptors.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O4S/c1-36-26-13-7-6-12-25(26)30-14-16-31(17-15-30)28(33)19-32-18-27(22-9-3-5-11-24(22)32)37(34,35)20-21-8-2-4-10-23(21)29/h2-13,18H,14-17,19-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGCCRUSMISZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-N-propyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B2602584.png)
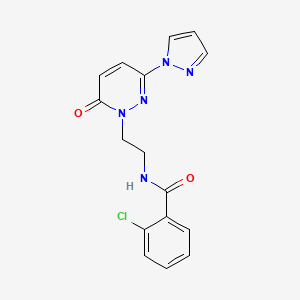
![Methyl 2-[1-(aminomethyl)cyclobutyl]acetate;hydrochloride](/img/structure/B2602588.png)

![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-(2-thienyl)pyrimidine](/img/structure/B2602590.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B2602593.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B2602594.png)

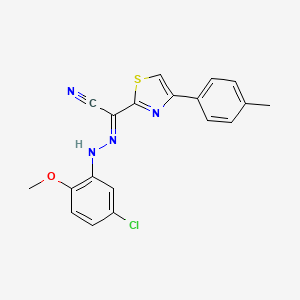
![2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]propanoic acid](/img/structure/B2602599.png)
